molecular formula C14H15FO3 B1321922 Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate CAS No. 80912-51-2

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B1321922
CAS No.: 80912-51-2
M. Wt: 250.26 g/mol
InChI Key: NCQFIBJQOZPYOI-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C14H15FO3 and its molecular weight is 250.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate and related compounds have been studied for their structural properties. For instance, compounds with similar structures exhibit chair conformations in their cyclohexane rings. Such studies are important for understanding the molecular geometry and potential interactions of these compounds (Rao et al., 1999).

Molecular Spectroscopy and Electronic Structure

Investigations into the molecular structure and electronic properties of similar compounds have been conducted. For example, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was prepared from a related compound and studied using various spectroscopic methods. This type of research provides insights into the electronic structure and potential applications in materials science (Mary et al., 2014).

Pharmaceutical Research

Compounds with structural similarities to this compound have been synthesized as potential chemopreventive agents for treating epithelial cancer and skin diseases (Dawson et al., 1983).

Material Science and Polymer Research

The synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol, a compound related to this compound, have been studied. This research contributes to understanding the properties and applications of such compounds in material science and polymer research (Kaya & Gül, 2004).

Chemical Synthesis and Reactions

The synthesis and reactions of compounds structurally related to this compound have been explored. For example, the synthesis and analysis of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates and their reaction with dimethyl sulphoxide were studied, contributing to the broader understanding of organic synthesis and chemical reactions (Sato et al., 1977).

Biochemical Analysis

Biochemical Properties

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . This interaction is competitive with respect to the 2-AG substrate, leading to the elevation of 2-AG levels and subsequent activation of cannabinoid receptors CB1 and CB2 .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, indirectly leading to CB1 receptor occupancy by raising 2-AG levels . This elevation in 2-AG levels has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MAGL. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to increased levels of this endocannabinoid . The elevated 2-AG levels then activate CB1 and CB2 receptors, which are involved in various physiological processes such as mood regulation, appetite control, and pain modulation . Additionally, the compound has been shown to bind to MAGL in a competitive mode with respect to the 2-AG substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits time-dependent binding to MAGL, leading to sustained elevation of 2-AG levels . This prolonged elevation results in continuous activation of CB1 and CB2 receptors, which can have long-term effects on cellular function . Additionally, the stability and degradation of the compound in laboratory settings are crucial factors that influence its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide significant enzyme occupancy and therapeutic effects without adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized via hydroxylation and N-dealkylation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The involvement of specific enzymes and cofactors in these pathways can influence the compound’s metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and subsequent biochemical effects.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQFIBJQOZPYOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608502
Record name Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80912-51-2
Record name Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred sodium methoxide solution, previously prepared starting from 1.3 parts of sodium in 160 parts of methanol, are added 13 parts of 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylic acid and the whole is stirred and refluxed for 1 hour. After cooling to room temperature, 22.8 parts of iodomethane are added dropwise. Upon completion, the whole is heated to reflux and stirring is continued overnight at reflux temperature. The reaction mixture is evaporated and the residue is taken up in trichloromethane. The organic phase is washed successively with water, a 5% sodium hydroxide solution and again with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated, yielding 5 parts (36%) of methyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate as an oily residue.
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